molecular formula C15H16N2O4 B2906175 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1255785-01-3

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

货号 B2906175
CAS 编号: 1255785-01-3
分子量: 288.303
InChI 键: TYVKOHRQJSRJIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid, also known as EPPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPT belongs to the family of pyridazinone derivatives and is known for its anti-inflammatory and analgesic properties.

作用机制

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been shown to activate the PPAR-γ receptor, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are involved in the pathogenesis of various diseases. 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

实验室实验的优点和局限性

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity. However, 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a low solubility in water, which can make it difficult to administer in vivo. In addition, the exact dosage and administration route for 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid have not been fully established, which can make it difficult to compare results between different studies.

未来方向

There are several future directions for the study of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. Another area of research is the investigation of the potential use of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid and to establish the optimal dosage and administration route for its therapeutic use.

合成方法

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzoyl chloride with 6-amino-3-(4-ethoxyphenyl)pyridazine-4(1H)-one in the presence of a base. The resulting intermediate is then reacted with 3-bromopropionic acid to obtain the final product, 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid.

科学研究应用

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

属性

IUPAC Name

3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-21-12-5-3-11(4-6-12)13-7-8-14(18)17(16-13)10-9-15(19)20/h3-8H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVKOHRQJSRJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。